molecular formula C18H17N5O3 B1684649 PIK-90 CAS No. 677338-12-4

PIK-90

Cat. No.: B1684649
CAS No.: 677338-12-4
M. Wt: 351.4 g/mol
InChI Key: FCKJZIRDZMVDEM-UHFFFAOYSA-N
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Description

PIK-90 is a potent and cell-permeable inhibitor of phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK). It specifically inhibits the p110α, p110γ, and DNA-PK subunits with half-maximal inhibitory concentration (IC50) values of 11 nanomolar, 18 nanomolar, and 13 nanomolar, respectively . This compound has been widely used in scientific research due to its ability to modulate key signaling pathways involved in cell growth, survival, and metabolism.

Biochemical Analysis

Biochemical Properties

PIK-90 interacts with various enzymes, proteins, and other biomolecules. It is a potent inhibitor of PI 3-K α/γ/δ kinases . Through its action, this compound reduces chemotaxis and induces apoptosis in chronic lymphocytic leukemia B cells . It also blocks proliferation of glioma cells in vitro .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking insulin-stimulated phosphorylation of Akt in L1 adipocytes and L6 myotubes, preventing activation of the mTORC1 pathway . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits p110α, p110γ and DNA-PK with IC50s of 11, 18 and 13 nM, respectively .

Preparation Methods

The synthesis of PIK-90 involves several steps, starting with the preparation of the core imidazoquinazoline structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

PIK-90 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

PIK-90 has numerous applications in scientific research, including:

Properties

IUPAC Name

N-(7,8-dimethoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-25-13-6-5-12-14(15(13)26-2)21-18(23-9-8-20-16(12)23)22-17(24)11-4-3-7-19-10-11/h3-7,10,20H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKJZIRDZMVDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC(=NC(=O)C3=CN=CC=C3)N4CCNC4=C2C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425899
Record name PIK-90
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677338-12-4
Record name PIK-90
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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